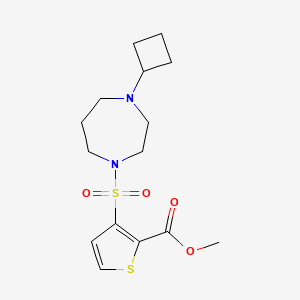

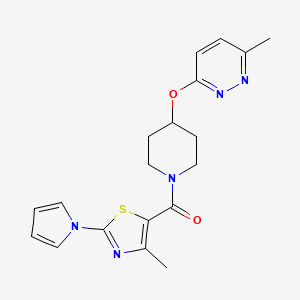

4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

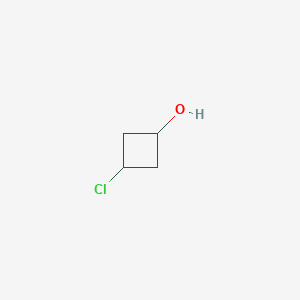

The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone . It also contains an ethylpiperazine group, which is a common moiety in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of this compound would likely include a chromen-2-one core, with an ethylpiperazine group attached via a methylene bridge .Applications De Recherche Scientifique

Metabolic Pathway Analysis

4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one and its derivatives have been studied for their metabolic pathways. For instance, 10-((4-Hydroxypiperidin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one (E7016), a related compound, undergoes a unique metabolism involving a two-step oxidation process catalyzed by flavin-containing monooxygenase (FMO) 5 (Lai, Farah, Moniz, & Wong, 2011).

Anticholinesterase Activity

Compounds similar to 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one have been synthesized and studied for their anticholinesterase activity. For instance, 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones demonstrated inhibitory activity against butyrylcholinesterase (Filippova, Chernov, Shutov, & Yakovlev, 2019).

Antimicrobial Activity

Novel derivatives, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, have shown significant antimicrobial activity. These compounds were synthesized and their structures characterized, demonstrating both antibacterial and antifungal activities (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Catalyst in Organic Synthesis

Some derivatives are used as catalysts in organic synthesis. For example, Silica-bonded N-propylpiperazine sodium n-propionate has been used as an efficient solid base for synthesizing various 4H-pyran derivatives (Niknam, Borazjani, Rashidian, & Jamali, 2013).

Neuroprotective Properties

Some derivatives of 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, like Compound IMM‐H004, have shown neuroprotective properties, particularly in models of transient global ischemia (Zuo, Zhang, Han, & Chen, 2015).

Antioxidant Properties

The antioxidant properties of related 4-hydroxycoumarin derivatives have been investigated. These compounds showed significant activity in vitro, particularly against free radicals (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

Growth Regulation in Plants

Certain 4-hydroxycoumarin derivatives have demonstrated growth-regulating activity in plants like soybeans, influencing biomass accumulation and nitrogenase activity (Stanchev, Boyanov, Geneva, Boychinova, Stancheva, & Manolov, 2010).

Mécanisme D'action

Target of Action

The compound, 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, primarily targets the nuclear receptor, Nurr1 . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for Parkinson’s disease (PD) .

Mode of Action

The compound acts as an agonist to Nurr1, enhancing its transcriptional activity . This interaction leads to the activation of Nurr1 function, which in turn promotes the survival and function of midbrain dopamine neurons .

Biochemical Pathways

The activation of Nurr1 by the compound affects the dopaminergic signaling pathway . This pathway is crucial for the regulation of movement and reward in the central nervous system. The compound’s action on this pathway can lead to neuroprotective effects, particularly in the context of neurodegenerative disorders like PD .

Pharmacokinetics

The compound is known to be brain-penetrant , suggesting it can cross the blood-brain barrier and exert its effects directly in the brain. More research is needed to fully understand the compound’s pharmacokinetic profile.

Result of Action

The activation of Nurr1 by the compound leads to neuroprotective effects in vitro . In animal models of PD, the compound has been shown to protect midbrain dopamine neurons and improve both motor and non-motor deficits . These results suggest that the compound could have potential therapeutic benefits in the treatment of PD.

Propriétés

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-3-18-6-8-19(9-7-18)11-13-10-16(21)22-17-12(2)15(20)5-4-14(13)17/h4-5,10,20H,3,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKVVVUDJXKLPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2844837.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2844841.png)

![2-(4-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2844847.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]but-2-ynamide](/img/structure/B2844856.png)